Androstane-3beta-17beta-diol D3

Vue d'ensemble

Description

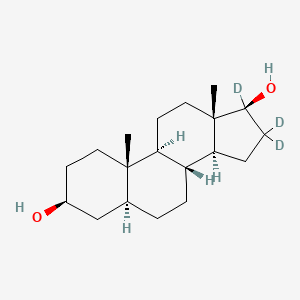

Androstane-3beta-17beta-diol D3, also known as 5α-androstane-3β,17β-diol, belongs to the class of organic compounds known as androgens and derivatives . These are 3-hydroxylated C19 steroid hormones that favor the development of masculine characteristics and show profound effects on scalp and body hair in humans .

Synthesis Analysis

This compound is a naturally occurring androstane steroid and a structural analogue of DHT (5α-androstan-17β-ol-3-one) . It is a metabolite of androgens like dehydroepiandrosterone (DHEA) and dihydrotestosterone (DHT) .Molecular Structure Analysis

The molecular formula of this compound is C19H32O2 . Its IUPAC name is 5α-Androstane-3β,17β-diol . The molecular weight is 292.4562 g/mol .Chemical Reactions Analysis

This compound has been found to inhibit the cell growth of seven cancer cell lines while showing weak toxicity on normal cell lines . It is a testosterone metabolite .Physical And Chemical Properties Analysis

This compound has a melting point of 168–170 °C (334–338 °F; 441–443 K) .Applications De Recherche Scientifique

Régulation de l'axe hypothalamo-hypophyso-surrénalien (HPA)

Androstane-3beta-17beta-diol D3 a été suggéré pour jouer un rôle dans la régulation de l'axe HPA en se liant au récepteur bêta des œstrogènes (ERbeta) et en influençant les voies de régulation des gènes .

Recherche sur le cancer de la prostate

Ce composé a été étudié pour son potentiel à inhiber la croissance des cellules cancéreuses de la prostate par l'intermédiaire d'une voie médiée par les récepteurs des œstrogènes plutôt que par une voie médiée par les récepteurs des androgènes .

Études de neuroprotection

La recherche a exploré les effets neuroprotecteurs de l'this compound dans des modèles de neurotoxicité, suggérant des applications potentielles dans la recherche sur les maladies neurodégénératives .

Recherche endocrinienne

Des études ont mesuré les taux sériques d'this compound chez l'homme afin de comprendre son rôle de ligand endogène pour ERβ et ses implications dans la fonction endocrinienne .

Traitement du cancer du sein

Le métabolite a été étudié pour ses interactions avec les inhibiteurs de l'aromatase utilisés dans le traitement des tumeurs du sein positives aux récepteurs des œstrogènes, fournissant des informations sur des voies alternatives pour le traitement du cancer .

Effets cognitifs et anxiolytiques

L'this compound est également connu pour ses effets cognitifs améliorés et anxiolytiques chez les modèles animaux, ce qui pourrait conduire à de nouveaux traitements pour les troubles cognitifs et l'anxiété .

Frontiers in Endocrinology Cancer Research PLOS ONE Wikipedia - 3β-Androstanediol Endocrinology Europe PMC

Mécanisme D'action

Target of Action

The primary target of Androstane-3beta-17beta-diol D3, also known as (3S,5S,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol, is the Estrogen Receptor Beta (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen .

Mode of Action

This compound binds to ERβ and acts as an agonist . This binding activates ERβ, leading to a series of downstream effects .

Biochemical Pathways

This compound, through its activation of ERβ, plays a role in the regulation of the Hypothalamo-Pituitary–Adrenal (HPA) axis . It has been shown to inhibit the Paraventricular Nucleus (PVN) response to stressors . This regulation involves key hormones such as Corticotropin-Releasing Hormone (CRH), Vasopressin (AVP), and Oxytocin (OT) .

Pharmacokinetics

It is known that it is a metabolite of the potent androgen, 5α-dihydrotestosterone .

Result of Action

The activation of ERβ by this compound has several effects. It has been found to have antiproliferative effects against prostate cancer cells . Moreover, it positively regulates oxytocin neurons and signaling in the paraventricular nucleus of the hypothalamus . This regulation has been associated with antidepressant, anxiolytic, cognitive-enhancing, and stress-relieving effects .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been shown that the compound’s effects on the HPA axis can be modulated by stressors

Orientations Futures

The estrogenic effect of testosterone derivatives (ERβ-dependent) results in the inhibition of cell migration, although it is apparently different from that linked to estradiol on the same receptor and may be protective against prostate cancer invasion and metastasis . These results also shed some light on clinical observations suggesting that alterations in genes coding for 3β-hydroxysteroid dehydrogenases (the enzymes responsible for 3β-Adiol formation) are strongly correlated with hereditary prostate cancer .

Analyse Biochimique

Biochemical Properties

Androstane-3beta-17beta-diol D3 is a selective, high-affinity agonist of the estrogen receptor beta (ERβ), and hence, an estrogen . It does not bind to the androgen receptor (AR), but rather to estrogen receptors ER-alpha and ER-beta, with higher affinity for ER-beta . It has been reported to also bind to ERα with low nanomolar affinity, with several-fold lower affinity relative to ERβ .

Cellular Effects

This compound has been found to have biological activity in the male reproductive tract and this androgen metabolite has estrogen-like activity in the efferent ductules, whose major function is the reabsorption of luminal fluid . It has also been found to have antidepressant, anxiolytic, cognitive-enhancing, and stress-relieving effects via its action on oxytocin neurons and signaling in the paraventricular nucleus of the hypothalamus .

Molecular Mechanism

The actions of this compound are mediated by ERβ which inhibits the paraventricular nucleus (PVN) response to stressors . Activation of the corticotrophin-releasing hormone (CRH) and vasopressin (AVP) promoters has been shown to occur by this compound binding to ERβ .

Dosage Effects in Animal Models

In gonadectomized rats, ERβ agonists, including this compound, reduce CORT and ACTH responses to restraint stress . This effect is also present in wild-type but not ERβ-knockout mice .

Metabolic Pathways

This compound is a metabolite of the potent androgen, 5α-dihydrotestosterone (DHT). DHT has been shown to be metabolized to the ERβ agonist, this compound .

Propriétés

IUPAC Name |

(3S,5S,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMYJHIOYJEBSB-QZXLVPRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747035 | |

| Record name | (3beta,5alpha,17beta)-(16,16,17-~2~H_3_)Androstane-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79037-32-4 | |

| Record name | (3beta,5alpha,17beta)-(16,16,17-~2~H_3_)Androstane-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3-Butyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1,3-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B1514338.png)

![4-[4-[4-(Diethylamino)phenyl]-1,3-butadienyl]-1-[2-hydroxy-3-[(2-hydroxyethyl)dimethylammonio]propyl]pyridinium diacetate](/img/structure/B1514340.png)

![Benzenecarboximidamide,4,4'-[(2-oxo-1,3-cycloheptanediylidene)dimethylidyne]bis-](/img/structure/B1514350.png)

![Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1514353.png)

![2-[1-(4,8b-Dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)cyclopentyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B1514355.png)

![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[4-(methylsulfonyl)-2-nitrophenyl]-1-piperazinyl]-](/img/structure/B1514359.png)

![Benzenesulfinic acid, 2-Methyl-, coMpd. with 7-oxa-2-azaspiro[3.5]nonane (1:1)](/img/structure/B1514373.png)